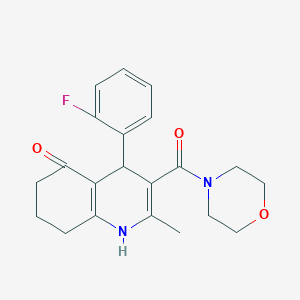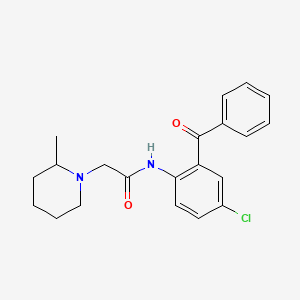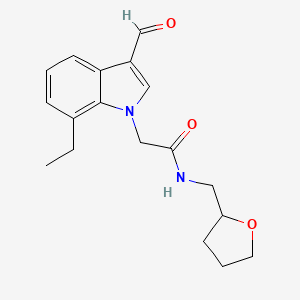
4-methoxyphenyl 3-phenylpropanoate
Vue d'ensemble
Description
4-methoxyphenyl 3-phenylpropanoate is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.109944368 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Phenylpropanoid Biosynthesis Study
4-Methoxycinnamic acid, which is closely related to 4-methoxyphenyl 3-phenylpropanoate, plays a significant role in the biosynthesis of phenylphenalenones in plants. Research using in vitro root cultures of Anigozanthos preissii and Wachendorfia thyrsiflora has shown the incorporation of 4-methoxycinnamic acid into phenylphenalenones, demonstrating its role in plant biochemistry and potential applications in studying plant metabolic pathways (Hidalgo et al., 2015).
2. Antioxidant Phenylpropanoids Research
This compound is structurally similar to compounds isolated from Lindelofia stylosa, which exhibit significant antioxidant properties. These phenylpropanoids, including variations like 4-methoxycinnamic acid, have shown potential in various antioxidant assays, indicating their importance in the development of natural antioxidant agents (Choudhary et al., 2008).
3. Crown Ethers Synthesis
In the field of organic chemistry, this compound is structurally related to compounds used in the synthesis of novel crown ethers. This application is important for understanding complex molecular interactions and the development of new materials with specific chemical and physical properties (Bulut & Erk, 2001).
4. Corrosion Inhibition Research
Derivatives of this compound have been studied for their corrosion inhibition properties on metals, particularly in acidic environments. These studies are crucial for developing new corrosion inhibitors for industrial applications,which can significantly extend the life of metal structures and components (Bentiss et al., 2009).
5. Study of Physico-Chemical Properties of Beta-Adrenolytics
Compounds related to this compound have been investigated to understand the physico-chemical properties of potential beta-adrenolytics. This research is significant in the pharmaceutical industry for developing new drugs with improved efficacy and reduced side effects (Stankovicová et al., 2014).
6. Lipase-Catalyzed Preparation of Long-Chain Alkyl Phenylpropanoates
The enzymatic method for preparing alkyl 3-phenylpropenoates, closely related to this compound, demonstrates the compound's relevance in biocatalysis and organic synthesis. These findings are useful in industrial applications where enzymatic methods are preferred for their specificity and environmental friendliness (Vosmann et al., 2006).
7. Hydroarylation Under Metal and Solvent-Free Conditions
Research on the hydroarylation of cinnamic acids, structurally similar to this compound, under metal and solvent-free conditions, is important for the development of more sustainable and environmentally friendly chemical processes (Jagdale & Sudalai, 2007).
8. Synthesis of Model Humic Substances
The synthesisand study of model humic substances, involving the oxidative coupling of phenols related to this compound, are critical in understanding the complex nature of natural humic substances. This research provides insights into soil chemistry and the role of organic matter in the environment (Zherebker et al., 2015).
9. β-Aryl Lignin Model Compounds Synthesis
The synthesis of β-aryl lignin model compounds, which include structures similar to this compound, plays a significant role in understanding lignin chemistry. This research is vital for advancements in biomass conversion and the development of renewable materials (Hise et al., 1985).
10. Fluorescent Properties of Europium (III) Complexes
Studies involving europium (III) complexes with β-diketone ligands related to this compound highlight the compound's relevance in the development of materials with unique optical properties. This research has potential applications in luminescent materials and sensors (Wang et al., 2012).
Propriétés
IUPAC Name |
(4-methoxyphenyl) 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-14-8-10-15(11-9-14)19-16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYKJMSERWHROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-phenylethyl)piperidine](/img/structure/B4072500.png)
![1-(2-chloro-5-ethoxy-4-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4072520.png)
![ethyl 4-{5-[(cyclopentylcarbonyl)amino]-1H-pyrazol-1-yl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B4072521.png)

![2-amino-4-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4072530.png)

![2-[(6-fluoro-4-methyl-2-quinolinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B4072544.png)
![4-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4072546.png)


![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-ethyl-6-methylphenyl)acetamide](/img/structure/B4072566.png)
![2-methyl-3-nitro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4072572.png)


